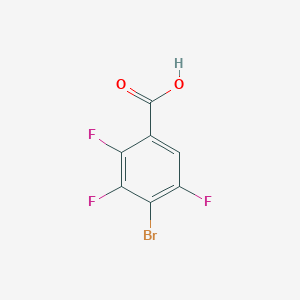

4-Bromo-2,3,5-trifluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2BrF3O2 |

|---|---|

Molecular Weight |

254.99 g/mol |

IUPAC Name |

4-bromo-2,3,5-trifluorobenzoic acid |

InChI |

InChI=1S/C7H2BrF3O2/c8-4-3(9)1-2(7(12)13)5(10)6(4)11/h1H,(H,12,13) |

InChI Key |

HWQNWWGSYSISNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)F)C(=O)O |

Origin of Product |

United States |

General Context and Research Significance of 4 Bromo 2,3,5 Trifluorobenzoic Acid

Historical Development and Evolution of Polyhalogenated Aromatic Carboxylic Acids

The study of aromatic carboxylic acids has a rich history, with benzoic acid itself first described in the 16th century. britannica.com Over time, the focus expanded to include substituted derivatives, with the introduction of halogen atoms proving to be a pivotal strategy for modulating the electronic and steric properties of the parent molecule. The development of polyhalogenated aromatic carboxylic acids, such as 4-Bromo-2,3,5-trifluorobenzoic acid, is a more recent advancement, driven by the increasing demand for sophisticated building blocks in fields like pharmaceuticals and materials science. The synthesis of such compounds often involves multi-step processes, starting from more readily available halogenated benzenes. For instance, the synthesis of related compounds like 1-bromo-2,4,5-trifluorobenzene, a potential precursor, can be achieved through the bromination of 1,2,4-trifluorobenzene. google.com

Strategic Importance within Synthetic Organic Chemistry

The strategic importance of this compound lies in its utility as a versatile building block. The presence of multiple reactive sites—the carboxylic acid group, the bromine atom, and the fluorine-substituted aromatic ring—allows for a wide range of chemical transformations. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups. The bromine atom is susceptible to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse organic fragments. Furthermore, the fluorine atoms significantly influence the molecule's reactivity and the properties of its derivatives, often enhancing metabolic stability and binding affinity in biologically active compounds.

Role as a Key Intermediate in Advanced Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of advanced chemical entities. Its structural motifs are found in numerous complex molecules that are targets of contemporary research. For example, fluorinated benzoic acids are integral components in the development of novel agrochemicals and pharmaceuticals. ontosight.ai The synthesis of complex structures often relies on the sequential and selective functionalization of intermediates like this compound. The ability to precisely control the introduction of different substituents makes it an invaluable tool for constructing molecules with desired three-dimensional arrangements and electronic properties.

Overview of Current Research Trends and Unmet Challenges

Current research involving polyhalogenated benzoic acids is vibrant and multifaceted. A significant trend is the development of more efficient and environmentally benign synthetic methods. google.comgoogle.comgoogle.com This includes the exploration of novel catalytic systems and reaction conditions to improve yields and reduce waste. Another area of active investigation is the application of these compounds in the design of new functional materials and bioactive molecules. essfeed.comnih.gov Researchers are particularly interested in how the unique electronic properties conferred by the halogen substituents can be harnessed to create materials with tailored optical or electronic properties, or drug candidates with enhanced efficacy. essfeed.comnih.gov

Despite the progress, challenges remain. The synthesis of highly substituted aromatic compounds can be complex and may require lengthy reaction sequences. Furthermore, the precise control of regioselectivity during substitution reactions on the aromatic ring can be difficult to achieve. Overcoming these hurdles will require the development of more sophisticated synthetic strategies and a deeper understanding of the structure-reactivity relationships governing these molecules.

Conceptual Framework for Understanding Structure-Reactivity Relationships

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The carboxylic acid group is an electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution. britannica.com The fluorine atoms are also strongly electron-withdrawing through the inductive effect, further deactivating the ring. However, they can also participate in resonance, which can influence the regioselectivity of certain reactions. The bromine atom, being less electronegative than fluorine, has a weaker inductive effect but can also participate in resonance.

The acidity of the carboxylic acid is enhanced by the presence of the electron-withdrawing halogen atoms. This is a general trend observed in halogen-substituted benzoic acids. quora.com The interplay of these electronic effects dictates the preferred sites for nucleophilic and electrophilic attack, as well as the feasibility of various cross-coupling reactions. A thorough understanding of these structure-activity relationships is crucial for designing efficient synthetic routes and for predicting the properties of the resulting derivatives. icm.edu.plnih.govnih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound and related compounds.

| Property | Value |

| This compound | |

| Molecular Formula | C₇H₂BrF₃O₂ |

| Molecular Weight | 254.99 g/mol sigmaaldrich.com |

| Related Compounds | |

| 3-Bromo-2,4,5-trifluorobenzoic acid | |

| CAS Number | 33564-64-6 chemicalbook.com |

| Molecular Formula | C₇H₂BrF₃O₂ |

| Molecular Weight | 254.99 g/mol |

| Melting Point | 122-123°C |

| Boiling Point | 285.9°C at 760 mmHg |

| 4-Bromo-2,3,6-trifluorobenzoic acid | |

| CAS Number | 415965-35-4 sigmaaldrich.combldpharm.com |

| Molecular Formula | C₇H₂BrF₃O₂ sigmaaldrich.com |

| Molecular Weight | 254.99 g/mol sigmaaldrich.com |

| 2,3,4-Trifluorobenzoic acid | |

| Molecular Formula | C₇H₃F₃O₂ nih.gov |

| Molecular Weight | 176.09 g/mol nih.gov |

| 2,4,5-Trifluorobenzoic acid | |

| CAS Number | 446-17-3 sigmaaldrich.com |

| Molecular Formula | F₃C₆H₂CO₂H sigmaaldrich.com |

| Molecular Weight | 176.09 g/mol sigmaaldrich.com |

| Melting Point | 94-96°C sigmaaldrich.com |

| 3,4,5-Trifluorobenzoic acid | |

| Molecular Formula | C₇H₃F₃O₂ ontosight.ai |

| Molecular Weight | 176.09 g/mol (approximation) |

| Melting Point | 140-143°C ontosight.ai |

| Boiling Point | 280-283°C ontosight.ai |

| 4-Bromo-2,5-difluorobenzoic acid | |

| CAS Number | 28314-82-1 chemicalbook.com |

| Molecular Formula | C₇H₃BrF₂O₂ chemicalbook.com |

| Molecular Weight | 237.00 g/mol chemicalbook.com |

| 1-Bromo-2,4,5-trifluorobenzene | |

| CAS Number | 327-52-6 sigmaaldrich.com |

| Molecular Formula | BrC₆H₂F₃ sigmaaldrich.com |

| Molecular Weight | 210.98 g/mol sigmaaldrich.com |

| Boiling Point | 144°C sigmaaldrich.com |

| Melting Point | -19°C sigmaaldrich.com |

| Density | 1.802 g/mL at 25°C sigmaaldrich.com |

Synthetic Methodologies for 4 Bromo 2,3,5 Trifluorobenzoic Acid

Traditional Synthetic Routes and Precursor Utilization

Traditional approaches to synthesizing 4-Bromo-2,3,5-trifluorobenzoic acid rely on a range of precursor molecules and classical organic reactions. These methods have been refined over time to improve yield and purity.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent with high precision. wikipedia.orgorganic-chemistry.org In the context of synthesizing multi-substituted benzoic acids, the carboxylate group itself can act as a directing group, facilitating ortho-lithiation. organic-chemistry.org

While specific examples detailing the direct synthesis of this compound via DoM are not prevalent in the provided search results, the principles of DoM are broadly applicable to the synthesis of highly substituted benzoic acids. organic-chemistry.org For instance, a related methodology involves the directed ortho-metalation of unprotected 2-methoxybenzoic acid, where treatment with s-BuLi/TMEDA at low temperatures leads to exclusive deprotonation at the position ortho to the carboxylate. organic-chemistry.org This highlights the potential for similar strategies to be adapted for the synthesis of the target molecule, likely starting from a suitable trifluorobenzoic acid precursor.

Halogen-Exchange Reactions and Aromatic Substitution

Halogen-exchange reactions, particularly bromine-lithium exchange, are a cornerstone in the synthesis of functionalized aromatic compounds. researchgate.netrsc.org This reaction typically involves treating a bromo-aromatic compound with an organolithium reagent, such as n-butyllithium, to generate a highly reactive aryllithium species. rsc.orgchemicalbook.com This intermediate can then be quenched with an appropriate electrophile.

A notable example is the synthesis of 4-bromo-2,5-difluorobenzoic acid, where 1,4-dibromo-2,5-difluorobenzene (B1294941) is treated with n-butyllithium followed by carboxylation with dry ice. chemicalbook.com This demonstrates the feasibility of selectively exchanging one bromine atom in a polyhalogenated benzene (B151609) ring. Magnesium-halogen exchange is another viable method, often facilitated by ortho-chelating groups which increase the reaction rate. harvard.edu Furthermore, the synthesis of this compound has been achieved by replacing the 4-fluoro substituent of 2,3,4,5-tetrafluorobenzoic acid with bromine through a sequence of reactions. prepchem.com

Nucleophilic aromatic substitution also plays a role. For instance, the synthesis of aryl fluoroalkenyl ethers from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) proceeds via a reactive difluoroethylene intermediate. beilstein-journals.org

Carboxylation of Brominated Trifluorobenzenes

The carboxylation of a brominated trifluorobenzene precursor is a direct and effective method for synthesizing this compound. This process typically involves a metal-halogen exchange reaction to form an organometallic intermediate, which is then reacted with carbon dioxide (dry ice) to introduce the carboxylic acid group. chemicalbook.com

A common approach is the lithiation of a bromotrifluorobenzene derivative. For example, in a related synthesis, 1,4-dibromo-2,5-difluorobenzene is treated with n-butyllithium at low temperatures to form an aryllithium intermediate, which is subsequently quenched with dry ice to yield 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com This strategy highlights the potential to apply a similar sequence to a suitable bromotrifluorobenzene to obtain the target molecule. The key to this method is the regioselective metalation of the correct C-Br bond.

| Precursor | Reagents | Product | Yield |

| 1,4-dibromo-2,5-difluorobenzene | 1. n-butyllithium, 2. CO2 | 4-bromo-2,5-difluorobenzoic acid | 97% chemicalbook.com |

This table is based on a related synthesis and illustrates the general approach.

Functional Group Transformations of Related Halogenated Precursors

The synthesis of this compound can also be accomplished through the transformation of functional groups on a pre-existing halogenated benzene ring. These transformations can include oxidation, hydrolysis, or substitution reactions.

One common strategy is the oxidation of a methyl group to a carboxylic acid. For instance, 1-bromo-2-fluoro-4-methylbenzene can be oxidized using potassium permanganate (B83412) to produce 4-Bromo-2-fluorobenzoic acid. guidechem.com A similar approach using cobalt acetate (B1210297) and sodium bromide as catalysts in the presence of oxygen has also been reported for the oxidation of 2-fluoro-4-bromotoluene. chemicalbook.com

Another route involves the hydrolysis of a nitrile group. For example, 4-bromo-2,3,5,6-tetrafluorobenzonitrile (B96809) can be a precursor, where the nitrile group is hydrolyzed to a carboxylic acid. nih.gov Additionally, a multi-step synthesis starting from 3-fluorobenzoic acid involves nitration, reduction of the nitro group to an amine, and subsequent bromination to yield 4-bromo-3-fluorobenzoic acid. nbinno.com Diazotization of an amino group followed by a Sandmeyer-type reaction is another powerful tool for introducing halogens or other functional groups. google.com For instance, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester can be converted to 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester via diazotization followed by reaction with potassium iodide. google.com

| Starting Material | Key Transformation | Product |

| 1-bromo-2-fluoro-4-methylbenzene | Oxidation of methyl group | 4-Bromo-2-fluorobenzoic acid guidechem.com |

| 2-fluoro-4-bromotoluene | Catalytic oxidation of methyl group | 4-Bromo-2-fluorobenzoic acid chemicalbook.com |

| 3-fluorobenzoic acid | Nitration, reduction, bromination | 4-bromo-3-fluorobenzoic acid nbinno.com |

| 2-amino-4-bromo-5-fluorobenzoic acid methyl ester | Diazotization, iodination | 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester google.com |

Strategic Fluorination and Bromination Protocols

The precise introduction of fluorine and bromine atoms onto the aromatic ring is critical for the synthesis of this compound. The regioselectivity of these halogenation reactions is paramount to achieving the desired substitution pattern.

Regioselective Introduction of Halogen Substituents

The regioselective introduction of halogen substituents onto an aromatic ring is a fundamental aspect of synthesizing highly substituted compounds like this compound. The directing effects of existing substituents on the ring play a crucial role in determining the position of incoming electrophiles.

For instance, in the electrophilic bromination of benzoic acid, the carboxyl group is a deactivating and meta-directing group. youtube.com This means that direct bromination of a fluorinated benzoic acid precursor might not yield the desired 4-bromo isomer. Therefore, alternative strategies are often employed.

One such strategy involves the diazotization of an amino group, followed by a Sandmeyer or similar reaction to introduce a bromine or fluorine atom at a specific position. For example, a process for preparing halogenated benzoic acid derivatives can involve diazotization of an aniline (B41778) derivative, followed by fluorination. google.com The synthesis of 3-bromo-2,4,5-trifluorobenzoic acid has been achieved in two steps from a known oxazoline (B21484) precursor. researchgate.net

Furthermore, halogen-metal exchange reactions offer a powerful method for regioselective functionalization. The exchange of a bromine atom for a lithium or magnesium reagent, followed by quenching with an electrophile, allows for the precise introduction of a substituent. researchgate.netharvard.edu The regioselectivity of this exchange can often be controlled by the presence of other substituents on the ring or by the reaction conditions.

Palladium-Catalyzed and Copper-Mediated Halogenations

The direct introduction of a bromine atom onto a trifluorobenzoic acid scaffold using transition metal catalysis represents a powerful and potentially regioselective approach. While specific examples for the synthesis of this compound via these methods are not extensively documented in publicly available literature, the principles of palladium-catalyzed and copper-mediated halogenations are well-established for a variety of aromatic substrates.

Palladium-catalyzed C-H activation and subsequent halogenation offer a direct route to aryl halides. For instance, the palladium-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been demonstrated, showcasing the directing effect of the carboxylic acid group. researchgate.net A similar strategy, employing a suitable brominating agent in the presence of a palladium catalyst, could potentially be applied to 2,3,5-trifluorobenzoic acid to achieve regioselective bromination at the C4 position. The choice of ligand is crucial in such transformations, with bulky biarylphosphine ligands often employed to promote the desired reactivity and selectivity. acs.org Recent theoretical studies have focused on designing new ligands to enhance reaction rates and selectivity in palladium-catalyzed aromatic fluorination, and similar principles could be applied to bromination. nih.gov

Copper-catalyzed halogenations, often referred to as Ullmann-type reactions, are a classical method for the formation of carbon-halogen bonds. These reactions typically involve a copper(I) or copper(II) salt as the catalyst or mediator. For example, copper(I) halides in combination with an oxidant like (diacetoxyiodo)benzene (B116549) have been used for the regioselective ortho-halogenation of directed arenes. google.com The application of such a system to 2,3,5-trifluorobenzoic acid could provide a viable pathway to the target molecule. The efficiency of copper-catalyzed arylations of polyfluoroarenes has been shown to be dependent on the choice of ligand, with phenanthroline being effective in some cases. nih.gov Furthermore, copper-mediated oxidative trifluoromethylation of boronic acids has been developed, highlighting the versatility of copper in promoting the formation of carbon-halogen and carbon-trifluoromethyl bonds. sigmaaldrich.com

A plausible synthetic route could involve the use of 2,3,5-trifluorobenzoic acid as a starting material. A hypothetical reaction is presented in the table below, drawing analogy from known copper-catalyzed halogenations of arenes.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,3,5-Trifluorobenzoic acid | CuBr, Oxidant, Solvent | This compound | Not Reported | Analogous to google.com |

Electrophilic and Nucleophilic Fluorination Approaches

Fluorination reactions are critical in the synthesis of many modern materials and pharmaceuticals. Both electrophilic and nucleophilic strategies can be envisioned for the synthesis of fluorinated benzoic acids.

Electrophilic Fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). prepchem.com Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for this purpose. While direct electrophilic fluorination to introduce the final fluorine atom onto a pre-brominated benzoic acid derivative is a possibility, a more common strategy in the synthesis of polyhalogenated aromatics is the halogenation of a fluorinated precursor.

Nucleophilic Fluorination is a more common method for introducing fluorine into aromatic rings, especially for the synthesis of highly fluorinated compounds. tcichemicals.com This typically involves the displacement of a leaving group, such as a nitro group or another halogen, by a fluoride (B91410) ion (e.g., from KF or CsF). A key documented synthesis of this compound utilizes a nucleophilic substitution approach, starting from 2,3,4,5-tetrafluorobenzoic acid. prepchem.com In this multi-step process, the fluorine atom at the C4 position is replaced by a bromine atom. This transformation highlights the utility of nucleophilic aromatic substitution in the synthesis of polyhalogenated benzoic acids. The synthesis of 2,3,4,5-tetrafluorobenzoic acid itself can be achieved from tetrachlorophthalic anhydride (B1165640) through a sequence of imidation, fluorination, hydrolysis, and decarboxylation. researchgate.netscispace.com

The table below summarizes a key step in a reported synthesis of the target compound.

| Starting Material | Key Transformation | Product | Reference |

| 2,3,4,5-Tetrafluorobenzoic acid | Replacement of 4-fluoro substituent by bromine | This compound | prepchem.com |

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, reaction temperature, catalyst system, and the methods used for product isolation and purification.

Solvent Effects and Reaction Temperature Control

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting solubility, reactivity, and selectivity. In palladium-catalyzed cross-coupling reactions of polyfluorobenzoates, diglyme (B29089) has been found to be an effective solvent. nih.gov For copper-catalyzed arylations of polyfluoroarenes, polar aprotic solvents like DMF or a mixture of DMF and xylene are often employed. nih.gov The aggregation of polycyclic aromatic compounds, which can affect reactivity, is also known to be influenced by the solvent composition. bldpharm.com

Reaction temperature is another critical parameter. Many copper-mediated halogenations require elevated temperatures to proceed at a reasonable rate. beilstein-journals.org However, higher temperatures can also lead to side reactions and decomposition of starting materials or products. Careful control of the reaction temperature is therefore essential to maximize the yield of the desired product while minimizing the formation of impurities.

Catalyst Selection and Ligand Design for Enhanced Efficiency

In palladium- and copper-catalyzed reactions, the choice of catalyst and associated ligands is paramount for achieving high efficiency and selectivity. For palladium-catalyzed fluorinations, the development of specific biaryl monophosphine ligands has been crucial in overcoming challenges such as the formation of regioisomers. nih.gov The design of ligands that increase steric repulsion with the substrate and create a specific electronic environment around the metal center can significantly improve catalytic performance. nih.gov

In copper-catalyzed reactions, diamine ligands have been shown to be effective in promoting cross-coupling reactions under milder conditions. acs.org The use of ligands like 1,10-phenanthroline (B135089) can be beneficial in the arylation of polyfluoroarenes. nih.gov The development of novel ligands continues to be an active area of research aimed at improving the scope and efficiency of these catalytic systems.

Isolation and Purification Strategies for High Purity

The isolation and purification of the final product are crucial steps in any synthetic sequence to ensure the desired level of purity. For acidic compounds like this compound, a common purification strategy involves extraction and crystallization. A typical workup procedure after a reaction might involve adjusting the pH of the reaction mixture to solubilize the benzoic acid as its carboxylate salt in the aqueous phase, followed by washing with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the desired benzoic acid, which can then be collected by filtration. For example, in the synthesis of 4-bromo-2-fluorobenzoic acid, the product was isolated by adjusting the pH to 1 with concentrated HCl, leading to precipitation of the solid product which was then collected by filtration. chemicalbook.com Recrystallization from a suitable solvent or solvent mixture is often employed to further enhance the purity of the final product.

Novel Synthetic Pathways and Green Chemistry Approaches

The development of more sustainable and efficient synthetic methods is a constant goal in chemical research. For the synthesis of halogenated benzoic acids, several green chemistry approaches are being explored.

One area of focus is the use of more environmentally benign solvents and reagents. For instance, the use of microwave irradiation in the absence of toxic solvents has been shown to be an effective green chemistry approach for the synthesis of some benzoic acid derivatives. epa.gov Another strategy involves the use of catalytic systems that can be recycled and reused, reducing waste and cost.

The development of novel synthetic pathways that reduce the number of steps and improve atom economy is also a key aspect of green chemistry. Direct C-H functionalization reactions are particularly attractive in this regard as they avoid the need for pre-functionalized starting materials. While not yet specifically reported for this compound, the continued development of palladium- and copper-catalyzed C-H halogenation methods holds promise for more sustainable synthetic routes to this and other polyhalogenated aromatic compounds. For example, a green chemistry approach for the synthesis of 4-bromo-2-fluorobenzoic acid has been reported, utilizing oxygen as the oxidant and acetic acid as the solvent. chemicalbook.com

The synthesis of benzoic acid derivatives from biomass-derived starting materials is another emerging area of green chemistry. google.com While a direct route from biomass to this compound is not yet established, this represents a long-term goal for sustainable chemical production.

Flow Chemistry Methodologies for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technique for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. rsc.orgeuropa.eu The use of microreactors or tube reactors enhances mass and heat transfer, allows for the safe handling of hazardous reagents, and facilitates automation and scalability. europa.euresearchgate.net In a typical flow system, reagents are pumped through a mixing junction into a temperature-controlled reactor, enabling precise control over reaction conditions and leading to higher purity products. europa.eu

While a specific flow synthesis for this compound is not extensively detailed in the literature, the synthesis of its isomer, 2,4,5-trifluorobenzoic acid, provides a compelling model for this approach. researchgate.net A continuous microflow process has been successfully developed for 2,4,5-trifluorobenzoic acid, involving a sequential Grignard exchange reaction followed by carboxylation with carbon dioxide (CO₂). researchgate.net This method utilizes a T-micromixer and a falling film microreactor to achieve a highly efficient gas-liquid reaction, resulting in a high yield and purity of the final product after a simple workup. researchgate.net

Another relevant example is the flow synthesis of 4-bromo-2-fluorobenzoic acid, which demonstrates the applicability of this technology to halogenated benzoic acids. chemicalbook.com The process involves the oxidation of 2-fluoro-4-bromotoluene in a reaction coil at elevated temperature and pressure, achieving a high yield of 88%. chemicalbook.com These examples underscore the potential of flow chemistry to produce this compound efficiently and safely.

Table 1: Illustrative Example of Continuous Flow Synthesis for a Trifluorobenzoic Acid Isomer Data based on the synthesis of 2,4,5-trifluorobenzoic acid. researchgate.net

| Parameter | Value |

| Starting Material | 2,4,5-Trifluorobromobenzene |

| Reagents | Ethylmagnesium bromide (EtMgBr), Carbon Dioxide (CO₂) |

| Reactor Type | T-micromixer, Falling Film Microreactor, Tube Microreactor |

| Key Reaction Steps | Grignard Exchange, Carboxylation |

| Outcome | High yield and purity of 2,4,5-trifluorobenzoic acid |

Biocatalytic Approaches to Halogenated Aromatic Scaffolds

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. The use of enzymes can lead to novel transformations under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact. nih.govrsc.org For the synthesis of halogenated aromatic compounds like this compound, several classes of enzymes are of particular interest.

Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, can introduce halogen atoms onto aromatic rings, bypassing the need for hazardous molecular halogens. nih.gov Vanadium-dependent bromoperoxidases (V-BPOs), for instance, can oxidize bromide ions in the presence of hydrogen peroxide to create a reactive bromine species for electrophilic substitution on organic substrates. rsc.org

Furthermore, dioxygenase enzymes can be employed to functionalize halogenated aromatic rings. For example, toluene (B28343) dioxygenase has been used to convert halogenated aromatics into their corresponding catechols, which are versatile intermediates for further synthesis. nih.govacs.org This approach has been demonstrated for compounds like chlorobenzene (B131634) and 1,2-dichlorobenzene. nih.govacs.org While direct biocatalytic synthesis of this compound is an area for future research, these established enzymatic methods for activating and transforming halogenated aromatics provide a strong foundation for developing such pathways.

Table 2: Relevant Enzyme Classes for Halogenated Aromatic Synthesis

| Enzyme Class | Example(s) | Potential Application | Source(s) |

| Vanadium Haloperoxidases | Vanadium Bromoperoxidase (V-BPO) | Bromination of aromatic rings | rsc.org |

| Heme-containing Haloperoxidases | Chloroperoxidase (CPO) | Chlorination and bromination of various substrates | nih.gov |

| Dioxygenases | Toluene Dioxygenase | Dihydroxylation of aromatic rings to form catechols | nih.govacs.org |

Solvent-Free or Aqueous-Phase Synthetic Strategies

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Syntheses conducted in water or under solvent-free conditions can significantly reduce waste and mitigate environmental pollution. Several synthetic procedures for fluorinated and halogenated benzoic acids have successfully incorporated these principles.

A notable example is the synthesis of 2-amino-3-fluorobenzoic acid, where a key advantage highlighted is the use of water as the solvent in all three reaction steps. orgsyn.org This approach not only enhances the safety and environmental profile of the synthesis but also simplifies the process by avoiding solvent removal and exchange steps. orgsyn.org Similarly, the preparation of 2,4,6-trifluorobenzoic acid has been demonstrated in an aqueous system, involving the hydrogenation of a dichlorinated precursor in water with a palladium on carbon catalyst. chemicalbook.com

Biocatalytic processes, as discussed previously, are often conducted in aqueous buffers, inherently providing a green solvent system. nih.govacs.org Research into selective decarboxylative fluorination has also been optimized for performance in aqueous media, demonstrating the feasibility of complex fluorination reactions in water. researchgate.net Another advanced strategy involves using recoverable reaction media, such as an acetonitrile-water azeotrope in electrochemical amination, which minimizes solvent waste. rsc.org These examples show a clear trend towards adopting aqueous-phase or solvent-minimized conditions for the synthesis of functionalized aromatic acids.

Waste Minimization and Atom Economy Considerations

Modern synthetic chemistry places a strong emphasis on waste minimization and high atom economy—a measure of how efficiently atoms from the reactants are incorporated into the final product. These principles are critical for developing sustainable and cost-effective manufacturing processes.

The methodologies discussed in the preceding sections offer substantial improvements in waste minimization and atom economy:

Flow Chemistry can improve yields and selectivity, reducing the formation of byproducts and thus minimizing waste. The precise control over stoichiometry and reaction time ensures that reactants are used more efficiently. europa.euresearchgate.net

Biocatalysis operates under mild, environmentally benign conditions and can replace toxic reagents, fundamentally reducing hazardous waste generation. nih.gov The high selectivity of enzymes leads to cleaner reactions with fewer side products.

Aqueous-Phase Synthesis eliminates the need for organic solvents, which are a major source of chemical waste. orgsyn.orggoogle.com The development of protocols with recoverable reaction media further advances the goal of a circular economy in chemical production. rsc.org

By embracing these advanced synthetic strategies, the production of this compound can be aligned with the principles of green chemistry, leading to more sustainable and economically viable processes. rsc.org

Mechanistic Investigations and Reactivity of 4 Bromo 2,3,5 Trifluorobenzoic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Trifluorinated Aromatic Ring

The presence of multiple strongly electronegative fluorine atoms renders the aromatic ring of 4-Bromo-2,3,5-trifluorobenzoic acid electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction class is a powerful tool for introducing a wide range of nucleophiles onto the aromatic core. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is the key determinant of the reaction's feasibility.

Regioselectivity and Stereoelectronic Effects of Fluorine Substituents

In poly-halogenated systems like this compound, the question of which halogen acts as the leaving group is of paramount importance. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide, chloride, or iodide. This counterintuitive trend arises because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the subsequent elimination of the halide. stackexchange.com The powerful electron-withdrawing inductive effect of fluorine is more significant in stabilizing the negatively charged intermediate than its leaving group ability. stackexchange.com

The regioselectivity of the substitution is dictated by the positions of the activating and deactivating groups. For this compound, the substituents are:

-COOH: A strong deactivating group for electrophilic substitution, but an activating group for nucleophilic substitution, particularly stabilizing negative charge at the ortho and para positions.

-F (x3): Strongly activating through their inductive effect.

-Br: Also an activating group, though less so than fluorine.

In a typical SNAr reaction on a polyfluoroaromatic compound, substitution occurs preferentially at the position para to an activating group. In this compound, the fluorine at the C4 position is para to the carboxylic acid group at C1. However, this position is occupied by a bromine atom. The fluorine atom at the C5 position is ortho to the bromine and meta to the carboxylic acid. The fluorine at C2 is ortho to the carboxylic acid. The most likely site for nucleophilic attack is the carbon bearing a fluorine atom that is ortho or para to a strongly activating group, leading to the most stabilized Meisenheimer complex. Research on related polyfluorinated compounds shows that a fluorine atom located para to a nitro group is highly activated. nih.gov By analogy, the fluorine at C2, being ortho to the strongly electron-withdrawing carboxylic acid, and the fluorine at C5 are potential sites of substitution. The synthesis of the title compound itself involves the displacement of a fluorine atom from 2,3,4,5-tetrafluorobenzoic acid, highlighting the lability of these C-F bonds. prepchem.com

Influence of Activating Groups on SNAr Efficiency

The efficiency of SNAr reactions on this compound is profoundly influenced by the cumulative electronic effects of its substituents. The three fluorine atoms and the carboxylic acid group work in concert to lower the electron density of the aromatic ring, thereby facilitating nucleophilic attack.

The hierarchy of activating group ability in SNAr generally follows the order of the group's capacity to stabilize a negative charge through induction or resonance.

| Group | Effect on SNAr | Nature of Effect |

| -NO₂ | Strongly Activating | Resonance & Inductive |

| -CN | Strongly Activating | Resonance & Inductive |

| -COOH / -COOR | Activating | Resonance & Inductive |

| -F, -Cl, -Br | Activating | Inductive |

This table illustrates the general activating/deactivating effects of common substituent groups on the rate of nucleophilic aromatic substitution.

The carboxylic acid group (-COOH) is a potent activator for SNAr when positioned ortho or para to the leaving group, as it can delocalize the negative charge of the Meisenheimer intermediate through resonance. The fluorine atoms primarily exert a strong -I (negative inductive) effect, which polarizes the carbon-fluorine bond and stabilizes the anionic intermediate. nih.govresearchgate.net The bromine atom contributes a similar, albeit weaker, inductive effect. The synergistic activation from these groups makes the ring highly susceptible to substitution reactions, even with moderate nucleophiles.

Kinetic Studies and Reaction Pathway Elucidation

While specific kinetic data for this compound is not extensively documented in publicly available literature, the reaction pathway follows the well-established two-step SNAr mechanism.

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (typically fluorine), breaking the aromaticity and forming a high-energy, negatively charged Meisenheimer complex. The activation barrier for this step is the highest, making it the rate-determining step. stackexchange.com The strong inductive effect of the fluorine substituents is crucial for lowering this energy barrier. stackexchange.com

Elimination Step (Fast): The aromaticity is restored by the expulsion of the halide leaving group (F⁻ or Br⁻). This step is generally fast.

Recent studies on similar fluoroarenes suggest that the mechanism can exist on a continuum between a stepwise process with a distinct intermediate and a fully concerted (CSNAr) process with a single transition state, depending on the substrate, nucleophile, and reaction conditions. acs.org In a concerted pathway, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. Catalysts, such as superbases, can promote such concerted mechanisms. acs.org For a highly activated substrate like this compound, the reaction likely proceeds through a classic stepwise mechanism with a well-defined Meisenheimer intermediate.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further molecular elaboration through common derivatization reactions.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), is a common approach. For example, reacting the acid with absolute ethanol (B145695) in the presence of sulfuric acid and refluxing for several hours would yield the ethyl ester. globalscientificjournal.comresearchgate.net Due to the electronic deactivation and potential steric hindrance from the ortho-fluorine substituents, more forcing conditions or more reactive reagents may be necessary.

Amidation: The formation of amides from this compound typically requires a two-step procedure to achieve high yields. The carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride or an activated ester.

Activation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the highly reactive acyl chloride.

Amination: The acyl chloride is then treated with a primary or secondary amine to form the corresponding amide.

This two-step approach circumvents the direct reaction of the acid with an amine, which requires high temperatures and often results in an unfavorable equilibrium.

| Reaction | Reagents | Product | Typical Conditions |

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Ester | Reflux |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. Amine (e.g., RNH₂) | Amide | Step 1: RefluxStep 2: Room Temp. |

This table summarizes common methods for the derivatization of the carboxylic acid functional group.

Reduction to Aldehyde or Alcohol Derivatives

The reduction of the carboxylic acid group offers a pathway to the corresponding primary alcohol or, with more control, the aldehyde.

Reduction to Alcohol: Carboxylic acids are resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Therefore, a powerful hydride reagent such as lithium aluminum hydride (LiAlH₄) is typically required for their reduction to primary alcohols. youtube.com The reaction is usually performed in an anhydrous ether solvent (e.g., diethyl ether or THF), followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ can also reduce the C-Br bond, so careful control of reaction conditions may be necessary to achieve selective reduction of the carboxylic acid.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation. It cannot be achieved directly with reagents like LiAlH₄, which would proceed to the alcohol. A common strategy involves first converting the carboxylic acid to a derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder or more selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃).

| Target Product | Reagent(s) | Notes |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective reagent. Requires anhydrous conditions. youtube.com |

| Aldehyde | 1. SOCl₂2. LiAlH(OtBu)₃ | Two-step process via an intermediate like an acyl chloride. |

This table outlines strategies for the reduction of the carboxylic acid group to an alcohol or aldehyde.

Formation of Anhydrides and Acyl Halides

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into more reactive derivatives such as anhydrides and acyl halides. These transformations are fundamental in organic synthesis, providing access to a wide range of amides, esters, and other carbonyl compounds.

The synthesis of acyl halides from carboxylic acids is a common and well-established transformation. libretexts.orgwikipedia.org Typically, reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are employed, often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). For instance, the reaction of a carboxylic acid with thionyl chloride leads to the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride. This process is efficient and generally provides high yields of the desired product. While specific examples for this compound are not extensively documented, the general reactivity of benzoic acids suggests that it would readily undergo this transformation.

Acid anhydrides can be prepared from the corresponding carboxylic acid, often via an acyl chloride intermediate. The reaction of an acyl chloride with a carboxylate salt is a standard method for the synthesis of both symmetrical and unsymmetrical anhydrides. libretexts.org For example, 4-bromobenzoic anhydride (B1165640) is a known compound, and its synthesis would typically involve the reaction of 4-bromobenzoyl chloride with a salt of 4-bromobenzoic acid. nih.govnih.govsigmaaldrich.com A general method for anhydride formation involves the treatment of the carboxylic acid with a dehydrating agent. Alternatively, the reaction of an acid chloride with a carboxylic acid can also yield the corresponding anhydride. libretexts.orgyoutube.com

The table below summarizes common reagents used for these transformations.

| Transformation | Reagent | Notes |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Often used in excess, can be run neat or with a solvent. |

| Oxalyl chloride ((COCl)₂) | A milder alternative to thionyl chloride. | |

| Phosphorus pentachloride (PCl₅) | A strong chlorinating agent. | |

| Acid Anhydride Formation | Acyl chloride + Carboxylate salt | A versatile method for both symmetrical and unsymmetrical anhydrides. libretexts.org |

| Dehydrating agents (e.g., P₂O₅) | Effective for the synthesis of symmetrical anhydrides. |

Transformations Involving the C-Br Bond: Cross-Coupling and Functionalization

The carbon-bromine bond in this compound is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the C-Br bond in these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, and it is a cornerstone of modern organic synthesis for the formation of C-C bonds. libretexts.orgyoutube.com While specific studies on this compound are limited, the reactivity of similar brominated and fluorinated aromatic compounds in Suzuki-Miyaura couplings is well-documented. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly impact the reaction's efficiency and scope. nih.gov For highly fluorinated arylboronic esters, successful couplings have been achieved using cesium fluoride as the base. nih.gov The ester form of the benzoic acid is often used to avoid potential complications with the free carboxylic acid group.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The reactivity of the aryl halide in the oxidative addition step generally follows the order I > Br > Cl. libretexts.org

| Component | Example | Role |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the cross-coupling reaction. youtube.com |

| Ligand | PPh₃, XPhos | Stabilizes the palladium center and influences reactivity. researchgate.net |

| Base | K₂CO₃, CsF, K₃PO₄ | Activates the organoboron species for transmetalation. youtube.comnih.gov |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Provides the aryl group to be coupled. libretexts.org |

Sonogashira and Heck Coupling Methodologies

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While copper-free conditions have also been developed, the traditional system remains widely used. researchgate.net The reaction is highly versatile and has been applied to a wide range of substrates, including those with fluorine substituents. organic-chemistry.org The reactivity of the aryl halide follows the general trend I > Br > Cl. libretexts.org

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes to form substituted alkenes. nih.govmdpi.com The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can influence the regioselectivity and stereoselectivity of the product. mdpi.com The presence of electron-withdrawing fluorine atoms on the aromatic ring can enhance the reactivity of the C-Br bond towards oxidative addition in both Sonogashira and Heck couplings. researchgate.netnih.gov

Buchwald-Hartwig Amination and Other C-N/C-O/C-S Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgprinceton.edu This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl bromides, chlorides, and triflates. libretexts.org The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. researchgate.net The choice of ligand is crucial for the success of the reaction, with different ligands being optimal for different substrate combinations. organic-chemistry.org The reaction is generally tolerant of a variety of functional groups, although the presence of the acidic proton of the carboxylic acid in this compound might necessitate protection of this group or the use of a suitable base to prevent interference.

In addition to C-N bond formation, palladium-catalyzed cross-coupling methodologies have been extended to the formation of C-O and C-S bonds, providing access to aryl ethers and aryl thioethers, respectively. wikipedia.org These reactions often utilize similar catalytic systems to the Buchwald-Hartwig amination, with alkoxides or thiolates serving as the nucleophilic partners.

Lithiation and Grignard Reactions for Further Functionalization

The carbon-bromine bond in this compound can be converted into a highly reactive organometallic species through lithiation or the formation of a Grignard reagent. These intermediates can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

Lithiation can be achieved through halogen-metal exchange, typically using an organolithium reagent such as n-butyllithium at low temperatures. chemicalbook.com The resulting aryllithium species is a powerful nucleophile and can react with electrophiles such as carbon dioxide (to form a dicarboxylic acid), aldehydes, ketones, and nitriles. The presence of the fluorine atoms can influence the stability and reactivity of the organolithium intermediate. It has been shown that lithiation of fluorinated bromobenzenes can be achieved with butyllithium (B86547) in ether-hexane, leading to clean bromine-lithium exchange. psu.edu

Grignard reagents are formed by the reaction of an alkyl or aryl halide with magnesium metal. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The formation of a Grignard reagent from this compound would likely require protection of the acidic carboxylic acid proton. The resulting Grignard reagent, an organomagnesium halide, is a strong nucleophile and base. libretexts.org It can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com

| Reaction | Reagent | Product of Reaction with Electrophile (E+) |

| Lithiation | n-Butyllithium | Aryl-E |

| Grignard Reaction | Magnesium (Mg) | Aryl-E |

Reactions Modifying the Trifluorinated Aromatic Core (Beyond SNAr)

The trifluorinated aromatic core of this compound is generally electron-deficient due to the strong inductive effect of the fluorine atoms. While this activates the ring towards nucleophilic aromatic substitution (SNAr), other transformations that modify the aromatic core are also of interest.

Electrophilic aromatic substitution reactions on highly fluorinated rings are generally disfavored due to the deactivating effect of the fluorine atoms. However, under forcing conditions, such reactions might be possible. The directing effects of the substituents (bromo, fluoro, and carboxyl groups) would need to be considered to predict the regiochemical outcome.

Another potential avenue for modifying the aromatic core is through defluorination-functionalization reactions. Reductive defluorination can be achieved using various reducing agents, potentially leading to less fluorinated aromatic compounds. Alternatively, selective C-F bond activation and functionalization using transition metal catalysts is an emerging area of research that could provide novel pathways for modifying the trifluorinated core of this molecule. The relative strength of the C-F bond makes this a challenging but potentially rewarding transformation. youtube.com The steric and electronic properties of the trifluoromethyl group, which is comparable in size to a bromo group but strongly electron-withdrawing, can significantly influence the reactivity of the aromatic ring. sciencemadness.org

Selective Defluorination Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, making selective defluorination challenging. However, in polyfluorinated aromatic compounds, the presence of multiple electron-withdrawing fluorine atoms can activate the ring for nucleophilic attack, which can lead to defluorination. It is plausible that under specific conditions, likely involving strong nucleophiles or transition metal catalysts, selective defluorination of this compound could be achieved. The positions ortho and para to the strongly electron-withdrawing carboxylic acid group (positions 3 and 5) would be the most likely sites for nucleophilic aromatic substitution (SNA_r), potentially leading to the displacement of a fluoride ion.

Hypothetical Data on Selective Defluorination Reactions

| Position of Defluorination | Proposed Reagent/Catalyst System | Predicted Major Product |

| C-5 | Strong nucleophile (e.g., NaOMe) | 4-Bromo-2,3-difluoro-5-methoxybenzoic acid |

| C-3 | Strong nucleophile (e.g., NaOMe) | 4-Bromo-2,5-difluoro-3-methoxybenzoic acid |

| C-2 | Transition metal complex (e.g., Pd/phosphine ligand) | 4-Bromo-3,5-difluorobenzoic acid |

Note: This table is based on theoretical predictions and not on experimental data.

Electrophilic Substitution on Activated Positions

The aromatic ring of this compound is heavily deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the fluorine, bromine, and carboxylic acid substituents. Classical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to be extremely sluggish or not occur at all under standard conditions. The directing effects of the substituents would orient any potential, albeit unlikely, electrophilic attack to the least deactivated position. The carboxylic acid group is a meta-director, while the halogens are ortho, para-directors. In this heavily substituted ring, predicting the site of electrophilic attack is complex and would likely require computational analysis.

Predicted Reactivity towards Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Predicted Outcome |

| Nitration | HNO₃/H₂SO₄ | No significant reaction expected |

| Bromination | Br₂/FeBr₃ | No significant reaction expected |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | No significant reaction expected |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | No significant reaction expected |

Note: This table is based on established principles of electrophilic aromatic substitution on deactivated rings.

Exploration of Reaction Mechanisms via Kinetic and Isotopic Studies

To elucidate the precise mechanisms of reactions involving this compound, detailed kinetic and isotopic studies would be indispensable.

Reaction Coordinate Analysis and Transition State Characterization

Computational chemistry, specifically Density Functional Theory (DFT), would be a powerful tool to model the reaction coordinates for potential reactions such as nucleophilic aromatic substitution. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This would allow for the characterization of the transition state structures, providing insight into the bond-making and bond-breaking processes. For a hypothetical nucleophilic substitution at the C-5 position, one would expect a transition state with significant partial bond formation between the nucleophile and C-5, and partial bond breaking of the C-F bond.

Isotope Labeling Experiments for Mechanistic Insights

Kinetic isotope effect (KIE) studies, where an atom at a specific position is replaced by its heavier isotope (e.g., ¹³C for ¹²C, or ¹⁸O in the carboxylic acid), can provide crucial evidence for the rate-determining step of a reaction. For instance, in a nucleophilic aromatic substitution reaction, the absence of a significant primary carbon KIE at the site of substitution would suggest that the initial attack of the nucleophile to form a Meisenheimer complex is the rate-determining step.

Hypothetical Isotope Labeling Experiments

| Labeled Position | Reaction Studied | Expected Mechanistic Insight |

| C-5 (¹³C) | Nucleophilic substitution with NaOMe | Determine if C-F bond cleavage is part of the rate-determining step. |

| Carboxyl-¹⁸O | Esterification | Elucidate the role of the carboxylic acid group in the reaction mechanism. |

Note: This table presents hypothetical experiments as no specific studies on this compound have been found.

Computational Validation of Proposed Reaction Pathways

Any proposed reaction pathway for this compound would require rigorous validation through high-level computational methods. DFT calculations can be used to compare the activation energies of different possible pathways, thereby predicting the most likely mechanism. For example, in a potential defluorination reaction, computational modeling could help distinguish between a direct S_NAr mechanism and a pathway involving an initial metal-halogen exchange followed by reductive elimination. A computational study on the related compound 4-bromo-3-(methoxymethoxy)benzoic acid has demonstrated the utility of DFT in predicting reactivity descriptors such as ionization energy and electrophilicity, which could be similarly applied to the title compound.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2,3,5 Trifluorobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Bromo-2,3,5-trifluorobenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed to assign all proton, carbon, and fluorine signals unequivocally.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Data Analysis for Aromatic and Carboxylic Protons/Carbons

The ¹H NMR spectrum of this compound is characterized by a single resonance for the aromatic proton and a signal for the carboxylic acid proton. The chemical shift of the aromatic proton is influenced by the cumulative electronic effects of the surrounding fluorine and bromine substituents. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, the exact position of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Each carbon atom in the aromatic ring and the carboxylic acid group gives rise to a distinct signal, influenced by the attached substituents. The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to ¹J(C-F) coupling.

The ¹⁹F NMR spectrum is crucial for characterizing fluorinated organic compounds. For this compound, three distinct signals are expected, corresponding to the fluorine atoms at positions 2, 3, and 5. The chemical shifts and coupling patterns provide valuable information about the electronic environment and spatial relationships of the fluorine atoms.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | - | Multiplet | - | H-6 |

| ¹H | - | Broad Singlet | - | COOH |

| ¹³C | - | Multiplet | - | Aromatic Carbons |

| ¹³C | - | Singlet | - | Carboxylic Carbon |

| ¹⁹F | - | Multiplet | - | F-2, F-3, F-5 |

Note: Specific chemical shift and coupling constant values are highly dependent on the solvent and the specific experimental conditions and are not publicly available in the searched literature. The table represents the expected signals and their general characteristics.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): While there is only one aromatic proton, a COSY experiment would be useful in a derivative of this compound with more protons to establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signal with the directly attached carbon atom. It would be instrumental in assigning the ¹³C signal for C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for assigning the quaternary carbons (C-1, C-2, C-3, C-4, and C-5) by observing their correlations with the H-6 proton. For instance, correlations between H-6 and C-1, C-2, C-4, and C-5 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In the case of this compound, a NOESY experiment could reveal through-space interactions between the H-6 proton and the fluorine atom at position 5, as well as with the carboxylic acid proton, providing insights into the preferred conformation of the carboxyl group.

Analysis of Fluorine-Fluorine and Fluorine-Proton/Carbon Coupling Constants

The coupling constants between fluorine nuclei (J(F-F)) and between fluorine and other nuclei (J(F-H), J(F-C)) are a rich source of structural information. The magnitude of these couplings is dependent on the number of intervening bonds and the dihedral angles between the coupled nuclei.

Fluorine-Fluorine Coupling: Significant coupling is expected between adjacent fluorine atoms (e.g., F-2 and F-3) and also over longer ranges. The analysis of these coupling constants helps in the assignment of the individual fluorine resonances.

Fluorine-Proton Coupling: The single aromatic proton (H-6) will exhibit coupling to the neighboring fluorine atoms (F-5 and potentially F-2 and F-3, though likely smaller). The magnitudes of these couplings are indicative of their through-bond and through-space relationships.

Fluorine-Carbon Coupling: The carbon atoms of the aromatic ring will show couplings to the fluorine atoms. One-bond couplings (¹J(C-F)) are typically large, while two-, three-, and four-bond couplings (²J(C-F), ³J(C-F), ⁴J(C-F)) are smaller but provide valuable information for assigning the carbon signals.

Variable Temperature NMR Studies for Conformational Dynamics

The carboxylic acid group in benzoic acid and its derivatives can exhibit restricted rotation around the C-C bond connecting it to the aromatic ring. This can lead to the existence of different conformers. Variable temperature (VT) NMR studies can provide information on the dynamics of this process. ox.ac.uknih.gov By monitoring the NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals, which can be used to determine the energy barriers for conformational exchange. For this compound, VT NMR could be employed to study the rotational barrier of the carboxylic acid group and to determine the preferred orientation of this group relative to the plane of the aromatic ring, which can be influenced by intramolecular hydrogen bonding or steric interactions with the ortho-substituents. ox.ac.uknih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for identifying functional groups and studying molecular structure.

Assignment of Characteristic Vibrational Modes of the Carboxylic Acid and Halogenated Aromatic Ring

The FT-IR and Raman spectra of this compound will display characteristic bands corresponding to the vibrations of the carboxylic acid group and the substituted aromatic ring.

Carboxylic Acid Group Vibrations:

O-H Stretching: A broad band is expected in the FT-IR spectrum in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in the dimeric form of the carboxylic acid.

C=O Stretching: A strong absorption band in the FT-IR spectrum, typically around 1700-1680 cm⁻¹, corresponds to the C=O stretching vibration of the carboxylic acid dimer. In the Raman spectrum, this band is also expected to be present.

C-O Stretching and O-H Bending: Vibrations involving C-O stretching and in-plane O-H bending are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions of the FT-IR spectrum.

Out-of-plane O-H Bending: A broad band around 920 cm⁻¹ in the FT-IR spectrum is characteristic of the out-of-plane O-H bend of the dimer.

Halogenated Aromatic Ring Vibrations:

C-H Stretching: The aromatic C-H stretching vibration is expected to appear around 3100-3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: Strong absorptions due to C-F stretching are expected in the region of 1300-1100 cm⁻¹. The presence of multiple fluorine atoms will likely result in several strong bands in this region.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Correlation of Vibrational Frequencies with Substituent Effects

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a powerful tool for understanding the influence of substituents on the molecular structure of benzoic acid derivatives. The frequencies of specific vibrational modes are sensitive to changes in bond strength and electron distribution within the molecule.

The introduction of electron-withdrawing substituents like fluorine and bromine directly impacts the vibrational frequencies of the benzene (B151609) ring and the carboxylic acid group. psu.edu In benzoic acids, electron-withdrawing groups tend to increase the acidity (lower pKa), which correlates with changes in the carbonyl (C=O) stretching frequency. acs.orgnih.gov Specifically, these groups can stabilize the carboxylate anion, leading to a weaker C=O bond in the protonated acid and a shift in its stretching frequency. acs.org

For this compound, the three fluorine atoms and one bromine atom are expected to exert a strong cumulative electron-withdrawing effect. This would influence key vibrational modes:

C=O Stretching Vibration: In substituted benzoic acids, the C=O stretching frequency (νC=O) is a sensitive probe of the electronic environment. For many benzoic acid analogues, a lower pKa correlates with a lower νC=O. nih.gov The strong inductive effect of the four halogen substituents would likely shift the νC=O to a lower wavenumber compared to unsubstituted benzoic acid. Studies on other halogenated benzoic acids, such as chlorobenzoic acids, have demonstrated how substituent position (ortho, meta, para) perturbs the aromatic system and associated vibrational frequencies. asianjournalofphysics.com

O-H Stretching Vibration: The O-H stretch of the carboxylic acid group, typically appearing as a broad band in the IR spectrum, would also be influenced. The formation of strong hydrogen-bonded dimers can significantly broaden and shift this band to lower frequencies.

C-F and C-Br Stretching Vibrations: The C-F and C-Br stretching modes would appear at their characteristic frequencies, providing direct evidence for their presence.

Ring Vibrations: The substitution pattern breaks the symmetry of the benzene ring, leading to a more complex pattern of ring stretching and bending vibrations compared to the parent benzoic acid.

Computational studies, such as those using Density Functional Theory (DFT), are invaluable for predicting these vibrational frequencies and aiding in the assignment of experimental spectra. psu.edunih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound Note: These are estimated ranges based on data from analogous compounds. Experimental values may vary.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Influence of Substituents |

| O-H Stretch (in dimer) | 2500 - 3300 (broad) | Broadened and shifted due to strong intermolecular hydrogen bonding. |

| C=O Stretch | 1680 - 1710 | Shifted to lower frequency due to the electron-withdrawing nature of Br and F substituents. acs.org |

| C=C Aromatic Ring Stretch | 1400 - 1600 | Multiple bands expected due to reduced symmetry. |

| C-F Stretch | 1100 - 1400 | Strong, characteristic absorptions. |

| C-Br Stretch | 500 - 600 | Weaker absorption in the fingerprint region. |

Raman Spectroscopy for Probing Molecular Symmetries and Solid-State Polymorphism

Raman spectroscopy is an essential technique for analyzing the solid-state structure of molecular compounds, offering insights into molecular symmetry and polymorphism. spectroscopyonline.comlbt-scientific.com Polymorphism, the ability of a compound to exist in multiple crystal forms, is critical in the pharmaceutical industry as different polymorphs can have different physical properties. spectroscopyonline.com

The Raman spectrum of a molecular crystal is composed of two types of modes:

Internal Modes: These correspond to the fundamental vibrations of the individual molecule and appear at higher frequencies (typically > 200 cm⁻¹). They are analogous to the vibrations seen in the liquid or gas phase but can be subtly shifted or split by the crystal field environment.

External Modes (Lattice Phonons): These arise from the collective motions of the molecules as a whole within the crystal lattice (translations and rotations) and are found at low frequencies (typically < 200 cm⁻¹). These modes are highly sensitive to the crystal packing and symmetry.

For this compound, different polymorphic forms would exhibit distinct Raman spectra, particularly in the low-frequency lattice phonon region. lbt-scientific.com Even small differences in the unit cell structure or intermolecular interactions between polymorphs will alter the energies of these external modes, resulting in observable shifts in the Raman peaks. spectroscopyonline.com The internal modes can also be affected, showing changes in peak position, splitting, or relative intensity. Therefore, high-resolution Raman spectroscopy is a powerful, non-destructive tool for identifying and differentiating polymorphs. lbt-scientific.com

Furthermore, by analyzing the number of observed Raman bands and comparing them with predictions from group theory based on the crystal's space group, one can gain information about the molecular symmetry within the crystal and the symmetry of the unit cell itself.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the structural characterization of organic molecules, providing precise information on molecular weight and elemental composition, as well as structural details through fragmentation analysis.

Accurate Mass Determination and Elemental Composition Verification

HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). This allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound, the expected monoisotopic mass can be calculated with high accuracy.

Table 2: Calculated Monoisotopic Mass for this compound

| Molecular Formula | Isotope Masses Used | Calculated Monoisotopic Mass (Da) |

| C₇H₂⁷⁹BrF₃O₂ | ¹²C: 12.000000, ¹H: 1.007825, ⁷⁹Br: 78.918337, ¹⁹F: 18.998403, ¹⁶O: 15.994915 | 253.9150 |

| C₇H₂⁸¹BrF₃O₂ | ¹²C: 12.000000, ¹H: 1.007825, ⁸¹Br: 80.916291, ¹⁹F: 18.998403, ¹⁶O: 15.994915 | 255.9129 |

By comparing the experimentally measured accurate mass of the molecular ion to the calculated value, the elemental composition C₇H₂BrF₃O₂ can be unequivocally confirmed.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. This technique provides detailed information about the molecule's structure and connectivity. nih.gov

For deprotonated this compound ([M-H]⁻), a common fragmentation pathway in electrospray ionization (ESI) is the loss of carbon dioxide (CO₂), a reaction characteristic of benzoic acids. sci-hub.se Other likely fragmentation pathways under electron ionization (EI) for the molecular ion [M]⁺ include:

Loss of a hydroxyl radical (•OH): [M - OH]⁺, leading to an acylium ion.

Loss of the carboxyl group (•COOH): [M - COOH]⁺, resulting in a bromotrifluorophenyl cation.

Loss of a bromine atom (•Br): [M - Br]⁺. Halogen loss is a common fragmentation pathway. libretexts.org

Decarbonylation (loss of CO): Loss of carbon monoxide from the acylium ion.

The fragmentation of benzoic acid itself typically shows a prominent peak at m/z 105 ([M-OH]⁺) and a base peak at m/z 77 ([C₆H₅]⁺). docbrown.info For this compound, the masses of these fragments would be shifted due to the halogen substituents, and the relative abundances of the fragments would be influenced by the stability of the resulting ions. The presence of multiple fluorine atoms would significantly influence the fragmentation pattern, and methods have been developed for the simultaneous determination of various fluorinated benzoic acids by LC-MS/MS. researchgate.netresearchgate.net

Isotopic Pattern Analysis for Halogen Presence

A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic signature. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). chemguide.co.uk This results in any ion containing a single bromine atom appearing as a pair of peaks (a doublet) separated by two m/z units, with a characteristic intensity ratio of approximately 1:1. libretexts.orglibretexts.org This M and M+2 peak pattern is a clear indicator of the presence of one bromine atom in the molecule or fragment. ucalgary.cajove.com

For this compound, the molecular ion region of the mass spectrum would exhibit a pair of peaks of nearly equal height at m/z 254 and 256 (for the nominal mass), corresponding to [C₇H₂⁷⁹BrF₃O₂]⁺ and [C₇H₂⁸¹BrF₃O₂]⁺, respectively. This unambiguous pattern would also be observed for any fragment ions that retain the bromine atom.

X-ray Diffraction Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

For this compound, a crystal structure determination would reveal several key features:

Molecular Conformation: The planarity of the benzene ring and the orientation of the carboxylic acid group relative to the ring would be precisely determined.

Hydrogen Bonding: Like most carboxylic acids, it is highly probable that this compound forms centrosymmetric dimers in the solid state, linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. ucl.ac.ukgrowkudos.com

Halogen Bonding and Other Interactions: The presence of bromine and fluorine atoms introduces the possibility of other significant intermolecular interactions that direct the crystal packing. rsc.org These can include:

Halogen bonds (C-Br···O or C-F···O): Where the electropositive region on the halogen atom (the σ-hole) interacts with an electronegative atom like the carbonyl oxygen of a neighboring molecule.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Studies on related compounds, such as 4-bromopyridinium tetrafluoroborate (B81430) and p-chlorobenzoic acid, demonstrate the importance of interactions like C–Br⋯F and dispersion effects in defining the supramolecular assembly. ias.ac.inacs.org The analysis of the crystal structure of this compound would provide a comprehensive understanding of how these varied intermolecular forces collectively determine the solid-state architecture. nih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions